molecular formula C9H10O4 B15144123 Homovanillic acid-d5

Homovanillic acid-d5

Cat. No.: B15144123
M. Wt: 187.20 g/mol
InChI Key: QRMZSPFSDQBLIX-DVHRWRHBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homovanillic acid-d5 typically involves the incorporation of deuterium atoms into the homovanillic acid molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting from guaiacol and glyoxylic acid, the reaction can be carried out in the presence of deuterated sodium hydroxide solution to yield deuterated homovanillic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Homovanillic acid-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Homovanillic acid-d5 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-deuterated forms in complex biological samples .

Properties

Molecular Formula

C9H10O4

Molecular Weight

187.20 g/mol

IUPAC Name

2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2

InChI Key

QRMZSPFSDQBLIX-DVHRWRHBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])OC)O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O

Origin of Product

United States

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